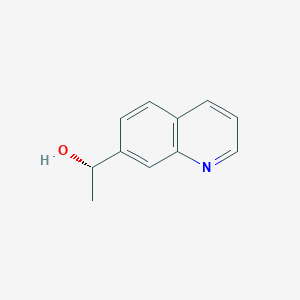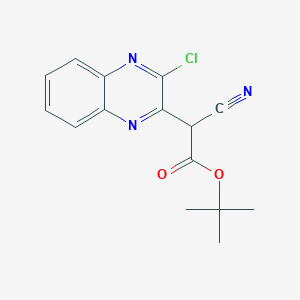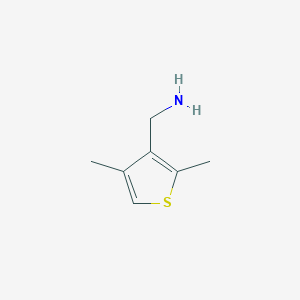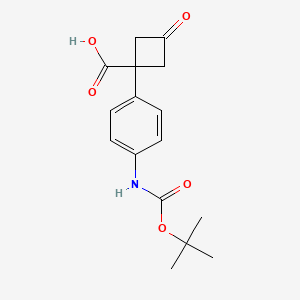
1-(Tert-butoxycarbonyl)-3,3-dimethylindoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Métodos De Preparación
The synthesis of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Análisis De Reacciones Químicas
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or methanol
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the indole core can undergo such transformations under appropriate conditions.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of tert-butyl iodide and methanolysis of the silyl ester to form the carbamic acid, which then decarboxylates to release the free amine .
Comparación Con Compuestos Similares
1-[(tert-butoxy)carbonyl]-3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared to other Boc-protected compounds and similar protecting groups:
tert-Butyl carbamate: Another Boc-protected compound used in similar applications.
Phenylmethoxycarbonyl (Cbz) group: A protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
tert-Butyl ester: Used as a protecting group for carboxylic acids, known for its stability and ease of deprotection under acidic conditions.
These comparisons highlight the unique stability and versatility of the Boc group in various synthetic applications.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-11-9-7-6-8-10(11)16(4,5)12(17)13(18)19/h6-9,12H,1-5H3,(H,18,19) |
Clave InChI |
SWJGSFGYSFWRAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



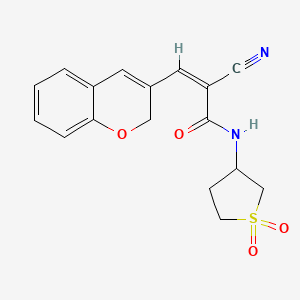
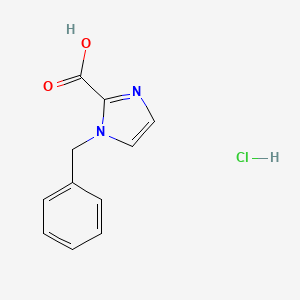


![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
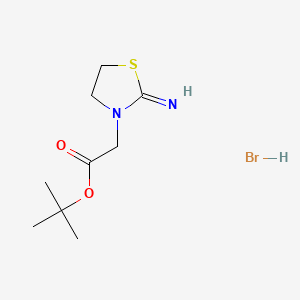
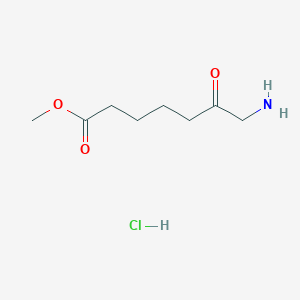
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
